2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Description

Chemical Identity and Nomenclature

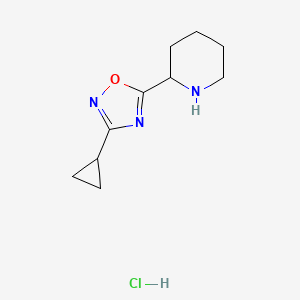

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride exhibits well-defined chemical characteristics that establish its unique identity within the broader class of heterocyclic compounds. The compound carries the Chemical Abstracts Service registry number 1385696-48-9, which serves as its primary identifier in chemical databases and literature. The molecular formula of this compound is represented as C10H16ClN3O, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight of the compound is precisely calculated at 229.71 grams per mole, reflecting the combined mass of all constituent atoms including the hydrochloride salt formation.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural composition. The complete International Union of Pure and Applied Chemistry name is designated as 3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole hydrochloride, which accurately describes the positional relationships of the functional groups within the molecular structure. Alternative nomenclature systems recognize this compound through various synonymous names, including 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride and 3-Cyclopropyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride, all of which reference the same chemical entity. The Simplified Molecular Input Line Entry System notation for this compound is expressed as C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl, providing a linear representation of the molecular structure that facilitates database searches and computational analyses.

The structural architecture of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride incorporates several distinct molecular features that contribute to its chemical behavior and potential biological activity. The cyclopropyl group attached to the oxadiazole ring provides conformational rigidity and enhances metabolic stability, while the piperidine moiety offers opportunities for hydrogen bonding and receptor interactions. The hydrochloride salt formation improves the compound's solubility characteristics and facilitates purification processes, making it more suitable for research applications and potential pharmaceutical development.

Historical Context of 1,2,4-Oxadiazole Derivatives

The development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work conducted in the late nineteenth century, establishing a foundation for modern heterocyclic research. The first synthesis of 1,2,4-oxadiazoles was achieved in 1884 by Tiemann and Krüger, who initially classified these compounds as azoximes or furo[ab1]diazoles, reflecting the limited understanding of heterocyclic structures during that historical period. This initial discovery represented a significant milestone in the evolution of heterocyclic chemistry, although the true potential of these compounds remained largely unexplored for several decades following their first preparation.

The scientific interest in 1,2,4-oxadiazole derivatives experienced a notable resurgence during the early 1940s when researchers began systematic investigations into their biological activities. This renewed attention coincided with the broader expansion of medicinal chemistry as a distinct scientific discipline and the growing recognition of heterocyclic compounds as valuable pharmaceutical scaffolds. The period following World War II witnessed accelerated research efforts in this area, culminating in the development of the first commercial drug containing a 1,2,4-oxadiazole ring system.

Oxolamine emerged as the first-in-class commercial pharmaceutical agent incorporating the 1,2,4-oxadiazole heterocycle, marking a pivotal moment in the therapeutic application of this chemical family. Introduced to the pharmaceutical market as a cough suppressant, Oxolamine demonstrated the viable medicinal potential of 1,2,4-oxadiazole derivatives and paved the way for subsequent drug development efforts. The success of Oxolamine validated the strategic importance of this heterocyclic system and encouraged continued research into related compounds with enhanced therapeutic profiles.

The subsequent decades witnessed the emergence of additional pharmaceutical agents based on the 1,2,4-oxadiazole scaffold, including Prenoxdiazine for cough suppression, Butalamine as a vasodilator, Fasiplon as a nonbenzodiazepine anxiolytic drug, Pleconaril as an antiviral agent, Ataluren for Duchenne muscular dystrophy treatment, and Proxazole for functional gastrointestinal disorders. This diverse array of therapeutic applications demonstrated the versatility of the 1,2,4-oxadiazole heterocycle and established its position as a privileged structure in medicinal chemistry.

Position in Heterocyclic Chemistry Classification

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride occupies a distinctive position within the comprehensive classification system of heterocyclic compounds, reflecting both its structural complexity and chemical properties. Heterocyclic compounds are systematically categorized based on ring size, heteroatom composition, and electronic characteristics, with oxadiazoles representing a specific subset of five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The oxadiazole family encompasses four distinct regioisomeric forms, designated as 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each exhibiting unique chemical and biological properties based on the relative positioning of heteroatoms within the ring structure.

The 1,2,4-oxadiazole isomer, which forms the core structural component of the target compound, demonstrates specific electronic characteristics that distinguish it from other oxadiazole variants. Unlike the more extensively studied 1,3,4-oxadiazole derivatives, 1,2,4-oxadiazoles are characterized as the least aromatic five-membered heterocyclic systems and are more accurately described as conjugated dienes rather than fully aromatic structures. This reduced aromaticity contributes to the unique reactivity profile of 1,2,4-oxadiazoles and influences their chemical behavior in various synthetic transformations and biological interactions.

The structural architecture of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride incorporates additional heterocyclic elements through the presence of the piperidine ring system. Piperidine represents a six-membered saturated heterocycle containing a single nitrogen atom, which provides complementary chemical properties to the oxadiazole component. The combination of these two distinct heterocyclic systems within a single molecular framework creates a polyheterocyclic compound that exhibits enhanced structural diversity and potential for multitarget biological activity.

The classification of this compound extends beyond simple heterocyclic categorization to encompass its role as a bioisosteric replacement for traditional functional groups. The 1,2,4-oxadiazole heterocycle demonstrates established bioisosteric equivalence with ester and amide moieties, offering advantages in terms of metabolic stability and resistance to hydrolytic degradation. This bioisosteric relationship positions 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride as a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of lead compounds through strategic functional group replacements.

Significance in Modern Chemical Research

The significance of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride in contemporary chemical research stems from its unique position at the intersection of heterocyclic chemistry, medicinal chemistry, and pharmaceutical development. Modern chemical research has increasingly focused on the development of compounds that exhibit multiple desirable properties, including enhanced biological activity, improved pharmacokinetic profiles, and reduced potential for adverse effects. The structural features present in this compound align closely with these research objectives, making it a valuable target for continued investigation and development.

The compound's significance is further enhanced by the growing recognition of 1,2,4-oxadiazole derivatives as privileged scaffolds in drug discovery programs. Recent research has demonstrated that compounds containing the 1,2,4-oxadiazole heterocycle exhibit diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. This broad spectrum of biological activities reflects the versatility of the oxadiazole scaffold and its potential for addressing multiple therapeutic needs.

Contemporary chemical research has also highlighted the unique mechanism of action associated with 1,2,4-oxadiazole derivatives, which demonstrate inhibitory potency against various enzyme systems and receptor targets. These compounds have shown activity against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases, and butyrylcholinesterase. Additionally, they exhibit affinity for sigma receptors, orexin receptors, kappa opioid receptors, and estradiol receptors, indicating their potential for multitarget therapeutic approaches.

The synthetic accessibility of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride represents another important factor contributing to its research significance. Modern synthetic methodologies have facilitated the efficient preparation of oxadiazole-containing compounds through various cyclization reactions, including the reaction of amidoximes with isatoic anhydrides in sodium hydroxide-dimethyl sulfoxide medium at ambient temperature. These synthetic approaches enable researchers to access diverse structural variants and explore structure-activity relationships systematically.

The compound's role in chemical research extends beyond its immediate therapeutic potential to encompass its value as a molecular probe for understanding biological systems and disease mechanisms. The structural complexity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride provides opportunities for investigating the relationship between molecular structure and biological function, contributing to the broader understanding of drug-target interactions and molecular recognition processes. This research significance is amplified by the compound's potential for serving as a lead structure for the development of next-generation therapeutic agents with improved efficacy and selectivity profiles.

Properties

IUPAC Name |

3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7;/h7-8,11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKSAWBCAXFZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride primarily involves the construction of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine moiety. The most common and effective synthetic route is the heterocyclization of amidoximes with carboxylic acid derivatives (such as acyl chlorides, esters, or aldehydes) under basic or catalytic conditions.

- Starting Materials: Amidoximes derived from cyclopropyl-substituted nitriles and appropriate carboxylic acid derivatives.

- Key Reaction: Cyclization to form the 1,2,4-oxadiazole ring.

- Subsequent Step: Coupling or substitution to introduce the piperidine ring at the 2-position of the oxadiazole.

Detailed Synthetic Routes and Reaction Conditions

Several methods have been reported for synthesizing 1,2,4-oxadiazoles, which can be adapted for the target compound. The following table summarizes key synthetic approaches relevant to the preparation of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride:

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a highly efficient method for synthesizing 1,2,4-oxadiazoles, including cyclopropyl derivatives. This technique drastically reduces reaction times (minutes instead of hours) and often improves yields and purity.

- Procedure: Conversion of aryl or alkyl nitriles to amidoximes via reaction with hydroxylamine hydrochloride under microwave conditions, followed by cyclization with carboxylic acid derivatives.

- Catalysts: NH4F/Al2O3 or K2CO3.

- Benefits: Organic solvent-free conditions, minimal by-products, simple purification, and scalability potential.

Industrial Scale Considerations

For industrial production of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride:

- Continuous flow reactors are preferred to optimize reaction parameters, improve safety, and enhance reproducibility.

- Solvent choice is critical for yield and environmental impact; greener solvents or solvent-free methods are favored.

- Purification often involves crystallization of the hydrochloride salt to improve stability and handling.

- Catalyst selection balances cost and efficiency; microwave-assisted methods are promising but require specialized equipment.

Summary Table of Preparation Methods

| Method Type | Key Reaction | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Amidoxime Cyclization | Amidoxime + Acyl chloride/ester | 12–72 hours | 35–95 | Established, straightforward | Long reaction times, purification issues |

| Coupling Agent Activation | Amidoxime + Activated acid (T3P) | 0.5–6 hours | 87–97 | High yield, shorter time | Expensive reagents |

| Microwave-Assisted Synthesis | Nitrile → Amidoxime → Cyclization | 2–10 minutes | >90 | Fast, high yield, solvent-free | Requires microwave reactor |

| Solvent-Free Catalysis | Amidoxime + Acyl chloride + catalyst | ~10 minutes | 40–90 | Eco-friendly, short time | Catalyst availability |

Research Findings and Optimization

- Catalyst Impact: Use of pyridine, TBAF, or bases like K2CO3 influences yield and reaction time. Catalysts like T3P improve yield but add cost.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO, THF) facilitate better cyclization but may complicate purification.

- Microwave Irradiation: Demonstrated to significantly reduce reaction time and improve yields, with minimal environmental impact.

- Substituent Effects: The cyclopropyl group provides steric hindrance that can affect reaction kinetics but also imparts metabolic stability to the compound.

This detailed overview consolidates diverse synthetic strategies for preparing 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, emphasizing the heterocyclization of amidoximes with carboxylic acid derivatives as the core step. Microwave-assisted methods represent a modern advancement offering efficiency and sustainability advantages. Industrial scale-up requires careful optimization of reaction conditions, catalysts, and purification techniques to achieve high purity and yield suitable for pharmaceutical applications.

Chemical Reactions Analysis

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of oxadiazole compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects. The piperidine moiety is known to enhance the bioactivity of compounds through modulation of receptor interactions.

Neuropharmacology

Studies have shown that oxadiazole derivatives can influence neurotransmitter systems. For instance, compounds similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride have been evaluated for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have demonstrated that oxadiazole-based compounds exhibit antimicrobial properties. This compound's structure may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of oxadiazole derivatives. The researchers found that compounds with structural similarities to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride demonstrated significant binding affinity to serotonin receptors, indicating potential for treating anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at a leading pharmaceutical institute, the antimicrobial efficacy of various oxadiazole derivatives was tested against resistant bacterial strains. The results indicated that certain derivatives showed promising activity, suggesting that further development of compounds like 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride could lead to new antibiotic therapies.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the 1,2,4-Oxadiazole-Piperidine Framework

Key structural analogs differ in the substituents on the 1,2,4-oxadiazole ring and the position of the piperidine linkage. Below is a comparative overview:

Table 1: Structural and Functional Comparisons

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- Molecular Formula : C10H15N3O

- CAS Number : 1041561-95-8

- Molecular Weight : 195.25 g/mol

The biological activity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit activity against various enzymes and receptors, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing promising results in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of various oxadiazole derivatives, including 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. The compound was found to inhibit bacterial growth effectively at concentrations lower than many standard antibiotics used in clinical practice.

Case Study 2: Structural Modifications and Activity

Research into structural modifications of oxadiazole derivatives revealed that specific substitutions can significantly enhance biological activity. For instance, the addition of cyclopropyl groups has been correlated with increased binding affinity to target sites in enzyme assays . Such findings underscore the importance of structure-activity relationships in drug design.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and how can purity be ensured?

Methodological Answer:

- Synthesis Optimization : Use a multi-step approach involving cyclopropane ring formation, oxadiazole cyclization, and piperidine coupling. For oxadiazole synthesis, employ dichloromethane as a solvent with NaOH for cyclization (as seen in analogous protocols for heterocyclic compounds) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures can isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Purity Validation : Confirm via NMR (¹H/¹³C) for structural integrity and LC-MS for molecular weight verification. Residual solvents should comply with ICH guidelines (<0.1% for Class 2 solvents) .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

Methodological Answer:

- Solubility : Use the shake-flask method in buffers (pH 1–7.4) and logP determination via octanol-water partitioning. For ionic forms, adjust pH to mimic physiological conditions (e.g., pH 6.5 ammonium acetate buffer as in pharmacopeial assays) .

- Stability : Conduct forced degradation studies under heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via UPLC-PDA and compare to reference standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Emergency Measures : For skin contact, immediately rinse with water (≥15 minutes) and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

- Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid incompatible materials (strong oxidizers, bases) .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments to study this compound’s biological activity?

Methodological Answer:

- Target Identification : Link the oxadiazole-piperidine scaffold to known pharmacophores (e.g., CNS targets like sigma receptors) via molecular docking. Use software like AutoDock Vina to predict binding affinities .

- Hypothesis Testing : Design dose-response assays (e.g., IC50 determination) based on predicted receptor interactions. Validate using knockout models or competitive binding assays .

Q. What experimental strategies are recommended to resolve contradictions in published data on this compound’s environmental fate?

Methodological Answer:

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH 7.0, 25°C) to isolate variables like solvent choice or detection limits.

- Advanced Analytics : Use isotope-labeled analogs (e.g., ¹⁴C-tagged) to track biodegradation pathways in soil/water systems. Combine with QSAR models to predict persistence .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Sample Preparation : Optimize protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/serum. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Detection : Utilize UPLC-MS/MS with ESI+ ionization for high sensitivity. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines .

Q. What methodologies are effective for studying the compound’s interaction with metabolic enzymes (e.g., CYP450 isoforms)?

Methodological Answer:

- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS and compare to control reactions without inhibitors/inducers.

- Kinetic Analysis : Determine Km and Vmax using substrate depletion assays. Fit data to Michaelis-Menten or Hill equations to assess enzyme inhibition/activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.